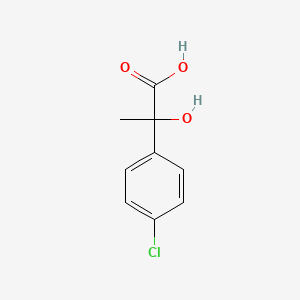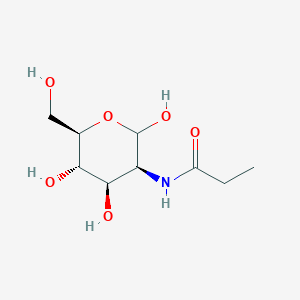
n-propanoyl mannosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-propanoyl mannosamine is a carbohydrate derivative This compound is characterized by its multiple hydroxyl groups and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-propanoyl mannosamine typically involves the protection of hydroxyl groups followed by the introduction of the propanamide group. Common synthetic routes include:
Protection of Hydroxyl Groups: Using reagents like acetyl chloride or benzyl chloride to protect the hydroxyl groups.
Introduction of Propanamide Group: This step involves the reaction of the protected sugar with propanoyl chloride in the presence of a base like pyridine.
Deprotection: Finally, the protected groups are removed using hydrogenation or acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
n-propanoyl mannosamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of tosylated or mesylated derivatives.
Wissenschaftliche Forschungsanwendungen
n-propanoyl mannosamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in carbohydrate metabolism and as a potential inhibitor of glycosidases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of n-propanoyl mannosamine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like glycosidases by binding to their active sites, thereby preventing the breakdown of carbohydrates. This inhibition can lead to various biological effects, including modulation of glucose levels and anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide .
- **N-[(3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .
Uniqueness
n-propanoyl mannosamine is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit glycosidases and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C9H17NO6 |
|---|---|
Molekulargewicht |
235.23 g/mol |
IUPAC-Name |
N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide |
InChI |
InChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12)/t4-,6+,7-,8-,9?/m1/s1 |
InChI-Schlüssel |
RTEOJYOKWPEKKN-TVCQNHEDSA-N |
Isomerische SMILES |
CCC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Kanonische SMILES |
CCC(=O)NC1C(C(C(OC1O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



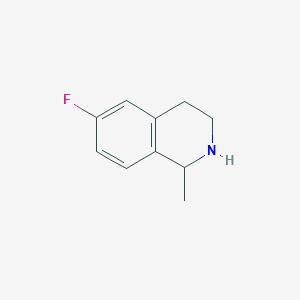

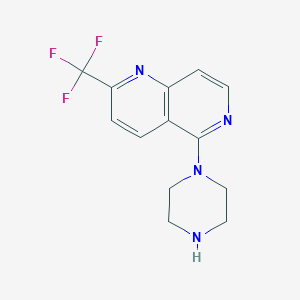

![1H-Pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1365023.png)
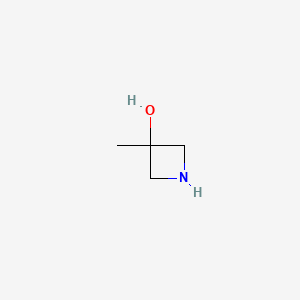
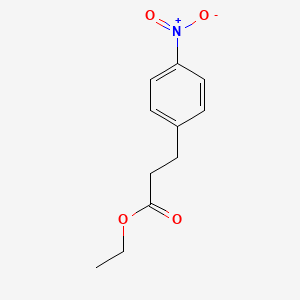

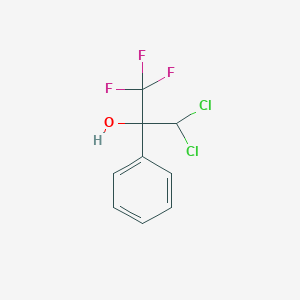
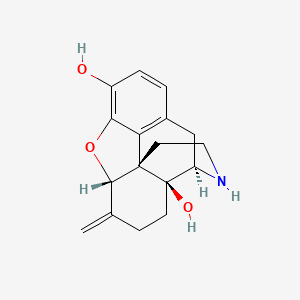

![1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B1365042.png)
